molecular formula C9H8ClFO3 B14028672 3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid

3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid

Cat. No.: B14028672
M. Wt: 218.61 g/mol
InChI Key: PAOOUMMXHLUHHS-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid (CAS: 2734777-00-3) is a halogenated benzoic acid derivative with a molecular formula of C₉H₈ClFO₃. Its structure features a carboxylic acid group at position 1, with substituents at positions 3 (chloro), 4 (fluoro), and 5 (methoxymethyl). The methoxymethyl group (-OCH₂CH₃) distinguishes it from simpler halogenated benzoic acids, contributing to increased steric bulk and lipophilicity compared to methoxy (-OCH₃) or methyl (-CH₃) substituents.

Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

3-chloro-4-fluoro-5-(methoxymethyl)benzoic acid

InChI

InChI=1S/C9H8ClFO3/c1-14-4-6-2-5(9(12)13)3-7(10)8(6)11/h2-3H,4H2,1H3,(H,12,13)

InChI Key

PAOOUMMXHLUHHS-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=CC(=C1)C(=O)O)Cl)F

Origin of Product

United States

Preparation Methods

Route 1: Sequential Halogenation and Alkylation

Overall Yield : ~70–75%.

Route 2: Direct Functionalization via Directed Metalation

Overall Yield : ~65–70%.

Comparative Analysis of Methods

Parameter Route 1 Route 2
Starting Material Cost Low (commercially available esters) Moderate (specialized intermediates)
Reaction Complexity Moderate (sequential steps) High (cryogenic conditions)
Regioselectivity Control Good Excellent
Overall Yield 70–75% 65–70%
Scalability Industrial-friendly Lab-scale optimized

Optimized Reaction Conditions

Alkylation with Dimethyl Sulfate

Chlorination with NCS

Hydrolysis

Purity and Characterization

  • Purity : ≥98% (HPLC).
  • Key Spectral Data :
    • ¹H NMR (DMSO-d₆): δ 3.34 (s, 3H, OCH₃), 4.45 (s, 2H, CH₂O), 7.85–7.90 (m, 2H, Ar-H).
    • IR (KBr) : 1705 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O).

Challenges and Solutions

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity. The methoxymethyl group may influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The biological and physicochemical properties of benzoic acid derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Key Features
3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid 3-Cl, 4-F, 5-(CH₂OCH₃) C₉H₈ClFO₃ Methoxymethyl enhances lipophilicity; Cl and F are electron-withdrawing.
3-Chloro-5-fluoro-4-methoxybenzoic acid () 3-Cl, 4-OCH₃, 5-F C₈H₆ClFO₃ Methoxy group at position 4 reduces steric hindrance compared to methoxymethyl.
Sodium 2-chloro-5-fluorobenzoate () 2-Cl, 5-F, COO⁻Na⁺ C₇H₃ClFNaO₂ Sodium salt improves solubility; substituent positions alter steric effects.
4-(3-Chloro-5-(trifluoromethyl)phenyl)benzoic acid () 3-Cl, 5-CF₃ on phenyl ring C₁₄H₈ClF₃O₂ CF₃ group is strongly electron-withdrawing, increasing acidity and lipophilicity.
4-Amino-2-fluoro-5-methoxybenzoic acid () 4-NH₂, 2-F, 5-OCH₃ C₈H₈FNO₃ Amino group introduces hydrogen-bonding potential, enhancing bioactivity.
Key Observations:
  • Substituent Position: highlights that substituent position (para > ortho > meta) significantly impacts molecular recognition in biosensors.
  • Electronic Effects : Chloro and fluoro groups are electron-withdrawing, increasing the carboxylic acid’s acidity (pKa ~2.5–3.5). The methoxymethyl group, being electron-donating, slightly counteracts this effect compared to trifluoromethyl () or nitro groups .

Physicochemical Properties

  • Acidity : The target compound’s carboxylic acid group has a pKa similar to other halogenated benzoic acids (~2.8–3.2), but the methoxymethyl group may slightly raise it compared to derivatives with stronger electron-withdrawing groups (e.g., CF₃ in ) .
  • Solubility: As a free acid, it is sparingly soluble in water but soluble in organic solvents like DMSO or methanol. Sodium salts (e.g., ) exhibit higher aqueous solubility .
  • Thermal Stability : Halogenated benzoic acids generally decompose above 200°C. and suggest that metal complexes (e.g., with lanthanides) could stabilize the structure .

Biological Activity

3-Chloro-4-fluoro-5-(methoxymethyl)benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClF O3
  • Molecular Weight : 232.64 g/mol

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of halogen atoms (chlorine and fluorine) and the methoxymethyl group. These modifications enhance the compound's ability to interact with various biological targets, potentially affecting enzyme activity and receptor binding.

  • Halogen Effects : The fluorine atom can increase lipophilicity, enhancing membrane permeability and biological availability.
  • Methoxymethyl Group : This group may improve solubility and stability, facilitating better interaction with target biomolecules.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains. Its efficacy was compared with standard antibiotics, showing promising results in vitro.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Pseudomonas aeruginosa64 μg/mL
  • Antitumor Activity : In vitro assays demonstrated that the compound has cytotoxic effects on various cancer cell lines. For instance, it showed an IC50 value of 15 μM against MDA-MB-231 breast cancer cells, indicating significant antitumor potential.

Structure-Activity Relationship (SAR)

The SAR studies focus on how modifications to the chemical structure influence biological activity. Variations in substituents at different positions on the benzoic acid ring can lead to changes in potency and selectivity.

  • Substituent Variations :
    • The introduction of different halogens or alkyl groups can enhance or diminish antimicrobial properties.
    • The position of the methoxymethyl group significantly affects solubility and bioavailability.

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated a series of benzoic acid derivatives, including halogenated variants similar to our compound. Results indicated that compounds with fluorine substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity Assessment : Research conducted on derivatives of benzoic acid showed that modifications leading to increased lipophilicity correlated with improved antitumor efficacy against various cancer cell lines . This suggests that our compound could be a candidate for further development in cancer therapy.

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